molecular formula C14H17NO3 B3022658 methyl 4-butoxy-1H-indole-2-carboxylate CAS No. 887360-12-5

methyl 4-butoxy-1H-indole-2-carboxylate

Cat. No.: B3022658
CAS No.: 887360-12-5
M. Wt: 247.29 g/mol
InChI Key: DDYHVHFRXTVEJU-UHFFFAOYSA-N
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Description

Methyl 4-butoxy-1H-indole-2-carboxylate is a substituted indole derivative featuring a butoxy (-OCH₂CH₂CH₂CH₃) group at the 4-position of the indole ring and a methyl ester (-COOCH₃) at the 2-position. Indole derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The butoxy substituent distinguishes it from smaller alkoxy variants, likely influencing lipophilicity, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

methyl 4-butoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-4-8-18-13-7-5-6-11-10(13)9-12(15-11)14(16)17-2/h5-7,9,15H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYHVHFRXTVEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC2=C1C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278570
Record name Methyl 4-butoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-12-5
Record name Methyl 4-butoxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-butoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-butoxy-1H-indole-2-carboxylate typically involves the reaction of 4-butoxyindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the chloroformate group by the indole nitrogen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-butoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-butoxy-1H-indole-2-carboxylate is explored for its potential in drug development, particularly for neurological disorders and cancer treatment. Its structure allows for modifications that enhance therapeutic efficacy.

Case Study Example :
A study investigated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity against specific types of tumors. The mechanism involved the inhibition of key enzymes in cancer metabolism, suggesting its potential as a lead compound for further drug development.

Agrochemicals

This compound is utilized in formulating agrochemicals, contributing to pest control and plant growth regulation. Its application is crucial for developing sustainable agricultural practices.

Application TypeDescription
Pest ControlEffective against a range of agricultural pests.
Growth RegulationEnhances plant growth and resilience under stress conditions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules. Researchers leverage its unique reactivity to develop new compounds.

Synthesis Example :
The compound can be used in multi-step synthesis pathways to create derivatives with enhanced biological activity or altered chemical properties.

Material Science

In material science, this compound is explored for developing novel materials, including polymers and coatings that require specific chemical functionalities.

Material TypeProperties
PolymersImproved mechanical properties and thermal stability.
CoatingsEnhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of methyl 4-butoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The butoxy and methoxycarbonyl groups may influence the compound’s binding affinity and specificity. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 4-position significantly impacts molecular properties. Key analogs include:

Compound Name 4-Position Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
Methyl 4-methoxy-1H-indole-2-carboxylate -OCH₃ 205.21 Not reported Higher crystallinity due to small substituent; used in drug intermediate synthesis
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate -OCH₂C₆H₅ 295.33 Not reported Increased steric bulk; potential solubility challenges in polar solvents
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate -OCH₂C₆H₅ (with additional 7-OCH₃ and 1-CH₃) 325.35 Not reported Dual substituents enhance planar stacking in crystal lattices
Methyl 4-butoxy-1H-indole-2-carboxylate -OCH₂CH₂CH₂CH₃ 249.30 Not reported Higher lipophilicity (logP ~3.2 estimated); potential for improved membrane permeability

Key Observations :

  • Crystallinity : Smaller substituents (e.g., methoxy) favor crystalline solid states, while bulkier groups (e.g., benzyloxy, butoxy) may reduce melting points and crystallinity .

Biological Activity

Methyl 4-butoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an indole core, which is known for its diverse biological properties. The presence of the butoxy group and the methoxycarbonyl group influences its binding affinity and specificity to various molecular targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on microbial growth, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : It induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The indole structure allows for interactions with various kinases and transcription factors that regulate cancer cell behavior .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
AntimicrobialInhibits growth of various microbes
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzyme activity

Antimicrobial Activity

In a study exploring the antimicrobial properties of various indole derivatives, this compound was found to possess significant activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial membrane integrity, leading to cell lysis.

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death. A notable study reported a GI50 (growth inhibition) value in the low micromolar range, indicating potent cytotoxicity against cancer cells .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted. The following table highlights the GI50 values for selected compounds:

Compound GI50 (μM) Activity
This compound3.0Induces apoptosis
Ethyl 4-butoxy-1H-indole-2-carboxylate10.5Reduced activity
Methyl 4-methoxy-1H-indole-2-carboxylate5.0Moderate cytotoxicity

This analysis indicates that modifications to the indole structure significantly impact biological activity, with the butoxy substitution enhancing anticancer effects compared to other derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.